2-{[(4-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dihydroimidazolyl group, and a pyrrolidinylsulfonylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps The process begins with the preparation of the fluorophenylmethylsulfanyl intermediate, followed by the formation of the dihydroimidazolyl ringCommon reagents used in these reactions include fluorobenzene, sulfur, imidazole, and pyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyrrolidinylsulfonylphenyl groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a halogenated phenyl group.
2-Fluorodeschloroketamine: Shares the fluorophenyl group, making it structurally related.
Aliphatic amines: Although structurally different, they share some chemical reactivity patterns.
Uniqueness
What sets 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H22FN3O3S, with a molecular weight of approximately 397.47 g/mol. Its structure includes a fluorophenyl group, a sulfanyl linkage, and a pyrrolidine sulfonyl moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H22FN3O3S |
Molecular Weight | 397.47 g/mol |
LogP | 3.7127 |
Solubility | Moderate |
Antitumor Activity
Recent studies have indicated that compounds with imidazole scaffolds exhibit significant antitumor properties. The specific compound under review has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
GABA-A Receptor Modulation
The compound has been investigated as a potential positive allosteric modulator (PAM) of the GABA-A receptor. Research indicates that it may enhance GABAergic transmission, which is beneficial in treating neurological disorders such as anxiety and epilepsy. The interaction with the α1/γ2 interface of the GABA-A receptor has been highlighted as a significant pathway for its pharmacological effects .
Metabolic Stability
Metabolic stability is crucial for the therapeutic efficacy of any drug candidate. Studies utilizing human liver microsomes (HLMs) have shown that this compound exhibits higher metabolic stability compared to traditional benzodiazepines, reducing the risk of hepatotoxicity associated with rapid biotransformation .
In Vitro Studies
In vitro assays demonstrated that the compound effectively inhibited cell growth in several cancer cell lines. For instance, in MCF-7 (breast cancer) and A549 (lung cancer) cells, IC50 values were reported at 15 µM and 12 µM respectively, showcasing its potential as an anticancer agent.
In Vivo Studies
Animal models have also been employed to assess the efficacy of this compound in vivo. In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential for clinical application.
Summary of Findings
The biological activity of This compound suggests it has significant potential as both an antitumor agent and a modulator of GABA-A receptors. Its favorable metabolic profile further supports its candidacy for development into therapeutic agents.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c22-18-7-3-16(4-8-18)15-29-21-23-11-14-25(21)20(26)17-5-9-19(10-6-17)30(27,28)24-12-1-2-13-24/h3-10H,1-2,11-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNAXADRPRKHOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.